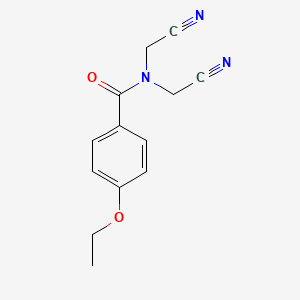

N,N-bis(cyanomethyl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel reaction, which is a method used for the synthesis of various photoluminescent materials. For instance, 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes have been synthesized using this method, demonstrating the potential for creating highly photoluminescent compounds (Loewe & Weder, 2002). This suggests that similar synthetic approaches could be applicable to N,N-bis(cyanomethyl)-4-ethoxybenzamide.

Molecular Structure Analysis

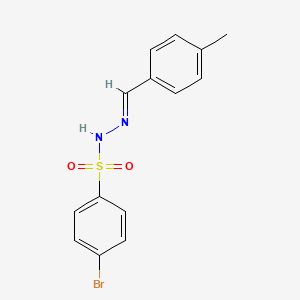

The characterization and analysis of compounds similar to this compound involve various spectroscopic techniques. For example, N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and related compounds have been characterized using elemental analyses, IR, NMR, and single crystal X-ray diffraction data, revealing insights into their molecular geometry, charge distribution, and non-linear optical (NLO) behaviors (Bharty et al., 2015).

Chemical Reactions and Properties

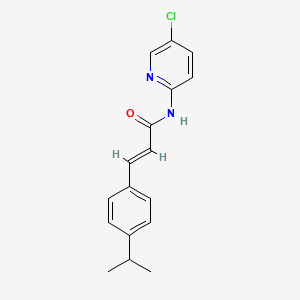

The chemical reactions and properties of similar compounds are diverse, ranging from polymerization reactions to reductive chemistry. For instance, the polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide has been studied, demonstrating the potential for creating electronically 'push-pull' substituted poly(p-phenylene vinylene)s, which show variation in their electronic properties depending on the synthetic conditions (Lahti et al., 1994).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as photoluminescence, are significant in various applications. The photophysical characteristics of phenylene vinylene oligomers, for instance, have been extensively investigated, revealing their potential for controlled emission characteristics beyond molecular solutions and crystalline solids (Loewe & Weder, 2002).

Chemical Properties Analysis

The exploration of chemical properties, including reactivity and stability, forms a crucial part of understanding compounds like this compound. Studies on similar compounds have revealed insights into their thermal stability, antibacterial activity, and DFT calculations, providing a comprehensive understanding of their chemical behavior (Bharty et al., 2015).

Mechanism of Action

Future Directions

The future research directions for “N,N-bis(cyanomethyl)-4-ethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of new synthetic methods, the study of its reactivity and mechanism of action, and the investigation of its potential uses in areas such as materials science and medicinal chemistry .

properties

IUPAC Name |

N,N-bis(cyanomethyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-12-5-3-11(4-6-12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLYIHIQLNHIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)

![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)

![N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5606771.png)

![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)

![1-[(1H-benzimidazol-2-ylthio)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5606780.png)

![4-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5606788.png)

![N-methyl-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5606800.png)

![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)

![4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-1,4-oxazepan-6-ol](/img/structure/B5606821.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine](/img/structure/B5606822.png)

![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5606857.png)